molecular formula C8H8N4O2 B2888607 Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1784334-86-6

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B2888607
CAS RN: 1784334-86-6
M. Wt: 192.178
InChI Key: KSJUWIWOQTUEOK-UHFFFAOYSA-N
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Description

“Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate” is a chemical compound with the CAS Number: 1784334-86-6 . It has a molecular weight of 192.18 .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The InChI Code of this compound is 1S/C8H8N4O2/c1-14-8(13)5-4-11-12-6(9)2-3-10-7(5)12/h2-4H,9H2,1H3 .


Chemical Reactions Analysis

The compound is part of a series of novel triazole-pyrimidine-based compounds that have been synthesized and characterized .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives, including Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate, have been extensively studied for their anticancer activity . Due to their structural resemblance with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity .

Antiviral Activity

Pyrimidine and its derivatives have been proven to have antiviral activity . This makes Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate a potential candidate for the development of new antiviral drugs .

Antimicrobial Activity

Pyrimidine derivatives have also been reported to have antimicrobial activity . This suggests that Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate could potentially be used in the development of new antimicrobial agents .

Anti-inflammatory Activity

Research has suggested the potential of pyrimidine derivatives for anti-inflammatory activity . This opens up another possible application for Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in the treatment of inflammatory diseases .

Neuroprotection

There is evidence to suggest that pyrimidine derivatives may have neuroprotective effects . This means that Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate could potentially be used in the treatment of neurodegenerative diseases .

Inhibition of CDK Enzyme

Some pyrimidine derivatives have shown to inhibit the CDK enzyme, leading to cell death by apoptosis . This suggests that Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate could potentially be used in the development of drugs that target the CDK enzyme .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)5-4-11-12-6(9)2-3-10-7(5)12/h2-4H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJUWIWOQTUEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2N=CC=C(N2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate

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